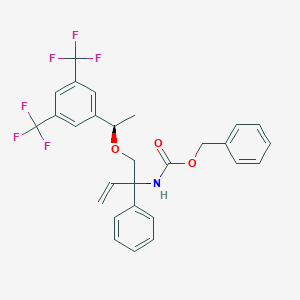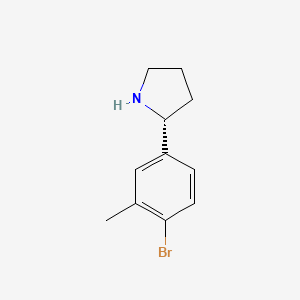![molecular formula C8H7BrFNO B15237360 (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a dihydrobenzo[b]furan ring system. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydrobenzo[b]furan core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The final step involves the introduction of the amine group at the 3-position of the furan ring. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique chemical structure allows for the design of derivatives with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers. Researchers continue to explore its potential in various industrial processes to improve performance and sustainability.
Mécanisme D'action
The mechanism of action of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. Detailed studies on its mechanism of action help in understanding its therapeutic potential and guiding the design of more potent derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-7-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Bromo-6-chloro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Iodo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Uniqueness
Compared to similar compounds, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine stands out due to the specific combination of bromine and fluorine atoms This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
(3S)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
Clé InChI |
LNFQYVYEPIYWMW-ZCFIWIBFSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=C(C=C2)F)Br)N |
SMILES canonique |
C1C(C2=C(O1)C(=C(C=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
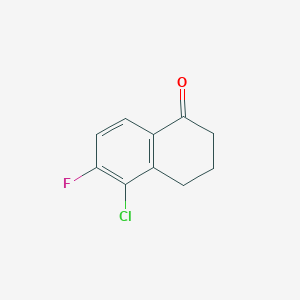
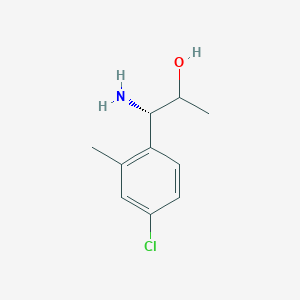
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
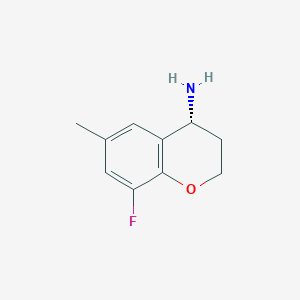
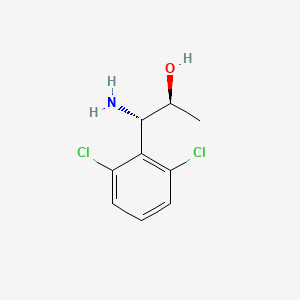
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
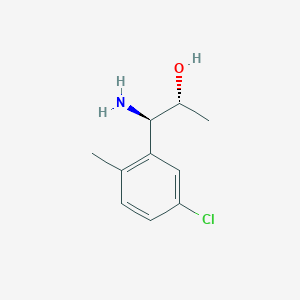

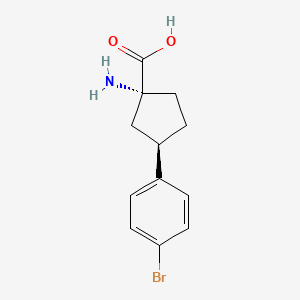
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
